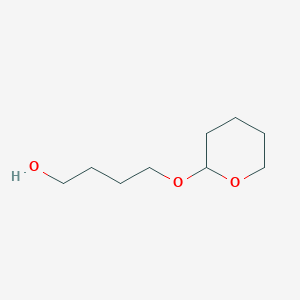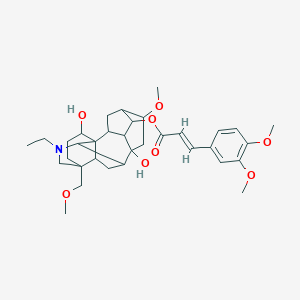
Gymnaconitine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gymnaconitine is a natural compound that belongs to the class of diterpenoid alkaloids. It is extracted from the roots of aconitum gymnaconitum, a plant native to China and Japan. Gymnaconitine has been extensively studied for its potential pharmacological properties, including analgesic, anti-inflammatory, and anti-tumor effects.
作用機序
The mechanism of action of gymnaconitine is not fully understood, but several studies have suggested that it may act on the central nervous system by affecting the release of neurotransmitters such as dopamine and serotonin. Additionally, gymnaconitine has been shown to have a positive effect on the immune system by increasing the production of cytokines.
生化学的および生理学的効果
Gymnaconitine has been shown to have several biochemical and physiological effects. It has been demonstrated to have analgesic and anti-inflammatory effects by reducing the production of inflammatory cytokines such as TNF-alpha and IL-6. Additionally, gymnaconitine has been shown to have a positive effect on the immune system by increasing the production of cytokines such as IL-2 and IFN-gamma.
実験室実験の利点と制限
One of the advantages of using gymnaconitine in lab experiments is its natural origin, which makes it a potential alternative to synthetic drugs. Additionally, gymnaconitine has been extensively studied, and its pharmacological properties are well-known. However, one of the limitations of using gymnaconitine in lab experiments is its toxicity, which requires careful handling and dosage control.
将来の方向性
There are several future directions for gymnaconitine research. One potential area of research is the development of gymnaconitine derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of gymnaconitine and its potential use in the treatment of various diseases. Finally, the potential toxicity of gymnaconitine needs to be further investigated to ensure its safe use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, gymnaconitine is a natural compound that has been extensively studied for its potential pharmacological properties. Its analgesic, anti-inflammatory, and anti-tumor effects make it a potential alternative to synthetic drugs. However, its toxicity requires careful handling and dosage control. Further research is needed to elucidate the mechanism of action of gymnaconitine and its potential use in the treatment of various diseases.
合成法
Gymnaconitine can be synthesized through several methods, including extraction from the roots of aconitum gymnaconitum, total synthesis, and semi-synthesis. The most common method for obtaining gymnaconitine is through extraction from the roots of aconitum gymnaconitum. The extraction process involves several steps, including drying, grinding, and extraction with organic solvents such as ethanol or methanol.
科学的研究の応用
Gymnaconitine has been extensively studied for its potential pharmacological properties. Several studies have demonstrated that gymnaconitine has analgesic, anti-inflammatory, and anti-tumor effects. Additionally, gymnaconitine has been shown to have a positive effect on the central nervous system, including sedative and hypnotic effects.
特性
CAS番号 |
103956-41-8 |
|---|---|
製品名 |
Gymnaconitine |
分子式 |
C34H47NO8 |
分子量 |
597.7 g/mol |
IUPAC名 |
[11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H47NO8/c1-6-35-17-32(18-39-2)12-11-27(36)34-21-14-20-25(42-5)16-33(38,22(31(34)35)15-26(32)34)29(21)30(20)43-28(37)10-8-19-7-9-23(40-3)24(13-19)41-4/h7-10,13,20-22,25-27,29-31,36,38H,6,11-12,14-18H2,1-5H3/b10-8+ |
InChIキー |
OSGULNOCFPGGSK-CSKARUKUSA-N |
異性体SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)/C=C/C7=CC(=C(C=C7)OC)OC)OC)O)O)COC |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)O)COC |
正規SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)O)COC |
同義語 |
gymnaconitine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



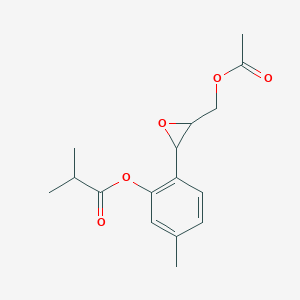
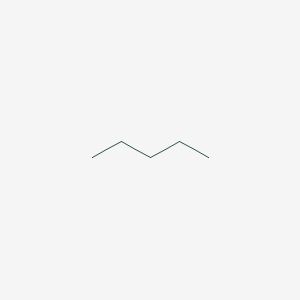

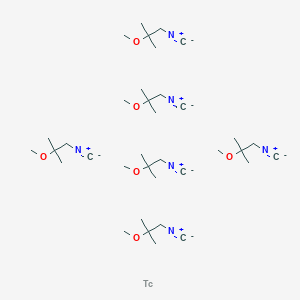




![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)

